molecular formula C14H20N2O3 B1267082 Benzyl N-[(diethylcarbamoyl)methyl]carbamate CAS No. 79990-06-0

Benzyl N-[(diethylcarbamoyl)methyl]carbamate

Cat. No. B1267082
CAS RN: 79990-06-0
M. Wt: 264.32 g/mol
InChI Key: HMKYEXVMONNYQW-UHFFFAOYSA-N
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Description

Benzyl N-[(diethylcarbamoyl)methyl]carbamate (BDEMC) is an organic compound that has gained attention in recent years due to its exciting properties and potential applications in various fields. It can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

The compound is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .


Molecular Structure Analysis

The molecular formula of BDEMC is C14H20N2O3 . The InChI code is 1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3, (H,15,18) .


Chemical Reactions Analysis

BDEMC is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical And Chemical Properties Analysis

BDEMC is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular weight is 264.32 .

Scientific Research Applications

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in “Benzyl N-[(diethylcarbamoyl)methyl]carbamate”, plays a significant role in drug design and medicinal chemistry . There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

Peptide Bond Surrogate

Carbamates, including “Benzyl N-[(diethylcarbamoyl)methyl]carbamate”, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .

Modulation of Biological Properties

Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . “Benzyl N-[(diethylcarbamoyl)methyl]carbamate” could potentially be used in this application.

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . “Benzyl N-[(diethylcarbamoyl)methyl]carbamate” could potentially be used in these applications.

Chemical and Paint Industry

Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . “Benzyl N-[(diethylcarbamoyl)methyl]carbamate” could potentially be used in these applications.

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[2-(diethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKYEXVMONNYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000890
Record name Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(diethylcarbamoyl)methyl]carbamate

CAS RN

79990-06-0
Record name NSC125635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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